molecular formula C6H3BrCl2 B155788 1-Bromo-2,3-dichlorobenzene CAS No. 56961-77-4

1-Bromo-2,3-dichlorobenzene

Cat. No. B155788
CAS RN: 56961-77-4
M. Wt: 225.89 g/mol
InChI Key: HVKCZUVMQPUWSX-UHFFFAOYSA-N
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Description

1-Bromo-2,3-dichlorobenzene is a chemical compound with the formula C6H3BrCl2. Its molecular weight is 225.898 . It is used as a reagent in the preparation of selective nonpeptidic inhibitors of striatal-enriched protein tyrosine phosphatase .


Molecular Structure Analysis

The molecular structure of 1-Bromo-2,3-dichlorobenzene consists of a benzene ring with bromine and chlorine substituents. The IUPAC Standard InChI is InChI=1S/C6H3BrCl2/c7-4-2-1-3-5(8)6(4)9/h1-3H .


Chemical Reactions Analysis

1-Bromo-2,3-dichlorobenzene, like other aryl halides, can undergo nucleophilic substitution reactions. For example, it can react with a strong base like sodium amide at low temperatures to yield aniline . It can also undergo Suzuki–Miyaura cross-coupling reactions with arylboronic acids .


Physical And Chemical Properties Analysis

1-Bromo-2,3-dichlorobenzene has a density of 1.7±0.1 g/cm3, a boiling point of 241.5±20.0 °C at 760 mmHg, and a flash point of 108.7±11.9 °C . It also has a molar refractivity of 43.7±0.3 cm3 .

Scientific Research Applications

Safety And Hazards

This chemical is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray, and to use it only outdoors or in a well-ventilated area .

Future Directions

As for future directions, 1-Bromo-2,3-dichlorobenzene could potentially be used in the development of new chemical synthesis methods and in the production of pharmaceuticals and agrochemicals .

properties

IUPAC Name

1-bromo-2,3-dichlorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrCl2/c7-4-2-1-3-5(8)6(4)9/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVKCZUVMQPUWSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Br)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrCl2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00205533
Record name 1-Bromo-2,3-dichlorobenzene
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Molecular Weight

225.89 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-2,3-dichlorobenzene

CAS RN

56961-77-4
Record name 1-Bromo-2,3-dichlorobenzene
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Record name 1-Bromo-2,3-dichlorobenzene
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Record name 1-Bromo-2,3-dichlorobenzene
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Record name 1-bromo-2,3-dichlorobenzene
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Synthesis routes and methods I

Procedure details

32.7 g 2,3-Dichloroaniline (0.20 mole) is added to a mixture of 21.4 g of NaBr (0.20 mole, 1.0 equivalent), 110.0 g of 48% aqueous HBr (0.66 mole, 3.3 equivalents) and 70 ml water at 30-40° C. The mixture is stirred for 15 minutes at 30-40° C. and then heated to 45° C. Then 5.1 g CuSO4*5H2O (0.02 mole, 0.10 equivalent) is added and the mixture is stirred for 15 minutes at 45° C. After this, an aqueous solution of NaNO2 (40% solution in water, 37.6 g, 0.22 mole, 1.1 equivalents) is added via subsurface feeding over a period of 2 hours at 45° C. The reaction mixture is stirred for 30 minutes at 45° C. After this, the reaction mixture is heated to 60-65° C. The organic phase containing the reaction product is separated from the aqueous phase and is cooled to ambient temperature, leading to solidification of the reaction product. The remaining liquid is discarded and the crude product is washed twice with 10 ml water and dried under vacuum. 44.0 g (83% of theory) of 1-bromo-2,3-dichlorobenzene is obtained in the form of a light brown solid (purity: 85%).
Quantity
32.7 g
Type
reactant
Reaction Step One
Name
Quantity
21.4 g
Type
reactant
Reaction Step One
Name
Quantity
110 g
Type
reactant
Reaction Step One
Name
Quantity
70 mL
Type
solvent
Reaction Step One
Name
Quantity
37.6 g
Type
reactant
Reaction Step Two
Name
Quantity
5.1 g
Type
catalyst
Reaction Step Three

Synthesis routes and methods II

Procedure details

163 g 2,3-Dichloroaniline (1.0 mol) is added to a mixture of 3250 g of 30% aqueous HBr (12.0 mole) and 25.4 g copper powder of a particle size of approx. 45μ at 35-37° C. The mixture is stirred for 15 minutes at 35-37° C. Then, 766 g of an aqueous solution of NaNO2 (40% solution in water, 4.44 mole) is added via subsurface feeding over a period of 3 hours at 35° C. Parallel to the addition of the sodium nitrite 489 g 2,3-dichloroaniline (3.0 mol) is added over a period of 2.5 hours at the same temperature. The addition of dichloraniline starts 15 minutes after the start of the addition of sodium nitrite. After all additions are complete the reaction mixture is stirred for 30 minutes at 35° C. Then, the reaction mixture is heated to 60-65° C. The organic phase containing the reaction product is separated from the aqueous phase. The remaining liquid is discarded and the crude product is washed twice with 200 ml water. 792.2 g of crude solid 1-bromo-2,3-dichlorobenzene is obtained (87.7% of theory) with a purity of 86.2%).
Quantity
163 g
Type
reactant
Reaction Step One
Name
Quantity
3250 g
Type
reactant
Reaction Step One
Quantity
25.4 g
Type
catalyst
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
766 g
Type
reactant
Reaction Step Two
Name
Quantity
4.44 mol
Type
reactant
Reaction Step Two
Quantity
489 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Synthesis routes and methods III

Procedure details

32.7 g 2,3-Dichloroaniline (0.20 mole) is added to a mixture of 21.4 g of NaBr (0.20 mole, 1.0 equivalent), 110.0 g of 48% aqueous HBr (0.66 mole, 3.3 equivalents) and 70 ml water at 30-45° C. The mixture is stirred for 15 minutes at 30-45° C. and then heated to 60° C. Then 2.9 g Cu(I)Br (0.02 mole, 0.10 equivalent) is added and the mixture is stirred for 15 minutes at 60° C. After this, an aqueous solution of NaNO2 (40% solution in water, 37.6 g, 0.22 mole, 1.1 equivalents) is added via subsurface feeding over a period of 2 hours at 60-65° C. The reaction mixture is stirred for 30 minutes at 60-65° C. The organic phase containing the reaction product is separated from the aqueous phase and is cooled to ambient temperature, leading to solidification of the reaction product. The remaining liquid is discarded and the crude product is washed two times with 10 ml water and dried under vacuum. 44.0 g (89% of theory) of 1-bromo-2,3-dichlorobenzene is obtained in the form of a light brown solid (purity: 91%). For further characterisation, the crude product was purified by vacuum distillation (130° C./20 mmHg). 38.0 g (84% of theory) of pure 1-bromo-2,3-dichlorobenzene is obtained in the form of white crystals.
Quantity
32.7 g
Type
reactant
Reaction Step One
Name
Quantity
21.4 g
Type
reactant
Reaction Step One
Name
Quantity
110 g
Type
reactant
Reaction Step One
Name
Quantity
70 mL
Type
solvent
Reaction Step One
[Compound]
Name
Cu(I)Br
Quantity
2.9 g
Type
reactant
Reaction Step Two
Name
Quantity
37.6 g
Type
reactant
Reaction Step Three

Synthesis routes and methods IV

Procedure details

32.7 g 2,3-Dichloroaniline (0.20 mole) is added to a mixture of 168.5 g of 48% aqueous HBr (1.0 mole, 5.0 equivalents) and 40 ml water at 30-40° C. The mixture is stirred for 15 minutes at 30-40° C. and then heated to 45° C. Then 2.9 g Cu(I)Br (0.02 mole, 0.10 equivalent) is added and the mixture is stirred for 15 minutes at 45° C. After this, an aqueous solution of NaNO2 (40% solution in water, 35.6 g, 0.21 mole, 1.0 equivalents) is added via subsurface feeding over a period of 2 hours at 45° C. The reaction mixture is stirred for 30 minutes at 45° C. After this, the reaction mixture is heated to 60-65° C. The organic phase containing the reaction product is separated from the aqueous phase and is cooled to ambient temperature, leading to solidification of the reaction product. The remaining liquid is discarded and the crude product is washed twice with 10 ml water and dried under vacuum. 40.0 g (80% of theory) of 1-bromo-2,3-dichlorobenzene is obtained in the form of a light brown solid (purity: 90%).
Quantity
32.7 g
Type
reactant
Reaction Step One
Name
Quantity
168.5 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
[Compound]
Name
Cu(I)Br
Quantity
2.9 g
Type
reactant
Reaction Step Two
Name
Quantity
35.6 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Bromo-2,3-dichlorobenzene
Reactant of Route 2
1-Bromo-2,3-dichlorobenzene
Reactant of Route 3
1-Bromo-2,3-dichlorobenzene
Reactant of Route 4
1-Bromo-2,3-dichlorobenzene
Reactant of Route 5
Reactant of Route 5
1-Bromo-2,3-dichlorobenzene
Reactant of Route 6
Reactant of Route 6
1-Bromo-2,3-dichlorobenzene

Q & A

Q1: What spectroscopic techniques were employed to study 1-bromo-2,3-dichlorobenzene, and what information do they provide about the molecule?

A1: The research employed Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectroscopy to investigate the vibrational properties of 1-bromo-2,3-dichlorobenzene [].

    Q2: How does computational chemistry complement the experimental spectroscopic analysis of 1-bromo-2,3-dichlorobenzene?

    A2: Computational methods, specifically density functional theory (DFT) calculations, play a crucial role in interpreting the experimental spectroscopic data []. DFT calculations can predict the vibrational frequencies of a molecule based on its electronic structure. By comparing these calculated frequencies with the experimental FT-IR and FT-Raman spectra, researchers can accurately assign the observed peaks to specific vibrational modes of the molecule.

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